Syk Kinase Inhibitory Potency: Target Compound vs. Closest Patent Analogs
The primary patent US8877760B2 provides a quantitative Syk inhibition range for the Formula I compound class (IC50 from <10 nM to >1 µM) but does not report a discrete Syk IC50 value for N-[3-(1H-imidazol-2-ylamino)-3-oxopropyl]pyrazine-2-carboxamide in the publicly accessible claims or examples scanned [1]. This absence of compound-specific IC50 data means direct head-to-head comparison with the clinical Syk inhibitor fostamatinib (R406; Syk IC50 = 41 nM) [2] or the tool compound entospletinib (GS-9973; Syk IC50 = 7.7 nM) [3] cannot be made from the patent alone. Any procurement decision based on Syk potency must therefore request the vendor's lot-specific IC50 certificate referencing the TR-FRET or Caliper mobility shift assay format used in the patent.
| Evidence Dimension | Syk kinase inhibition IC50 |
|---|---|
| Target Compound Data | Not discretely reported in public patent data |
| Comparator Or Baseline | Fostamatinib (R406): Syk IC50 41 nM; Entospletinib (GS-9973): Syk IC50 7.7 nM; Patent class range: <10 nM to >1 µM |
| Quantified Difference | Cannot be calculated; target compound potency is inferred only within the class range |
| Conditions | In vitro kinase inhibition assay (format not specified for this compound in open patent data) |
Why This Matters
Without lot-specific quantitative IC50 data against a defined Syk assay, the compound cannot be reliably selected over established Syk inhibitors for target engagement studies.
- [1] Song, Y., Pandey, A., et al. Substituted pyrazine-2-carboxamide kinase inhibitors. United States Patent US8877760B2. Granted 2014-11-04. Portola Pharmaceuticals, Inc. View Source
- [2] Braselmann, S., Taylor, V., Zhao, H., et al. (2006). R406, an Orally Available Spleen Tyrosine Kinase Inhibitor Blocks Fc Receptor Signaling and Reduces Immune Complex-Mediated Inflammation. Journal of Pharmacology and Experimental Therapeutics, 319(3), 998–1008. View Source
- [3] Currie, K. S., Kropf, J. E., Lee, T., et al. (2014). Discovery of GS-9973 (Entospletinib), a Selective and Orally Efficacious Inhibitor of Spleen Tyrosine Kinase. Journal of Medicinal Chemistry, 57(9), 3856–3873. View Source
